molecular formula C23H18BrN3O3S B14952129 7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952129
M. Wt: 496.4 g/mol
InChI Key: AISCNTWEPASETC-UHFFFAOYSA-N
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Description

7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of bromine, thiadiazole, and chromeno-pyrrole structures

Properties

Molecular Formula

C23H18BrN3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

7-bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18BrN3O3S/c1-12(2)10-17-25-26-23(31-17)27-19(13-6-4-3-5-7-13)18-20(28)15-11-14(24)8-9-16(15)30-21(18)22(27)29/h3-9,11-12,19H,10H2,1-2H3

InChI Key

AISCNTWEPASETC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dihydroxycoumarin Derivatives

The chromeno-pyrrole framework is constructed via a tandem cyclization-oxidation sequence. A dihydroxycoumarin derivative (e.g., 6,7-dihydroxy-4-chromanone) reacts with benzylamine under acidic conditions to form the pyrrolidine ring, followed by oxidation with potassium permanganate to yield the dihydrochromeno-pyrrole-dione intermediate.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 80°C, 12 hours
  • Oxidizing Agent : KMnO₄ (2 equiv), room temperature, 4 hours
  • Yield : 68% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Introduction of the Phenyl Group at Position 1

The phenyl substituent is installed via Friedel-Crafts alkylation using benzene and aluminum chloride. The core’s ketone group at position 1 is first reduced to an alcohol using sodium borohydride , followed by acid-catalyzed dehydration to generate a carbocation, which undergoes electrophilic aromatic substitution.

Key Data :

  • Reduction : NaBH₄ (1.5 equiv), methanol, 0°C → RT, 2 hours.
  • Alkylation : AlCl₃ (3 equiv), benzene, reflux, 6 hours.
  • Yield : 72% after recrystallization (ethanol).

Regioselective Bromination at Position 7

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid. The electron-rich chromeno-pyrrole core directs bromination to position 7 due to para-directing effects of the adjacent carbonyl group.

Optimized Protocol :

  • Reagents : NBS (1.1 equiv), FeCl₃ (0.1 equiv)
  • Solvent : Dichloromethane, 0°C → RT, 2 hours
  • Yield : 85% (HPLC purity >98%).

Synthesis of 5-(2-Methylpropyl)-1,3,4-Thiadiazole

Thiadiazole Ring Formation

The thiadiazole moiety is synthesized from 2-methylpropanehydrazide and carbon disulfide under basic conditions. Cyclization is induced via phosphorus oxychloride -mediated dehydration.

Procedure :

  • React 2-methylpropanehydrazide (1 equiv) with CS₂ (2 equiv) in pyridine at 50°C for 4 hours.
  • Add POCl₃ (3 equiv), heat to 80°C for 1 hour.
  • Quench with ice-water, extract with ethyl acetate.
  • Yield : 78%.

Functionalization with 2-Methylpropyl Group

The 5-position of the thiadiazole is alkylated using 2-methylpropyl bromide and sodium hydride in dry THF.

Conditions :

  • NaH (1.2 equiv), THF, 0°C → RT, 6 hours.
  • Yield : 90% (GC-MS confirmed).

Coupling of Thiadiazole to the Chromeno-Pyrrole Core

A palladium-catalyzed Buchwald-Hartwig amination links the thiadiazole to the brominated chromeno-pyrrole. This method ensures high selectivity and functional group tolerance.

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 65% after HPLC purification.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, 1H, pyrrole-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, piperazine-H), 2.36 (s, CH₃).
  • HRMS : m/z Calcd for C₂₄H₂₀BrN₃O₂S [M+H]⁺: 518.0521; Found: 518.0518.

Purity Assessment

  • HPLC : >99% purity (Phenomenex Luna C18, 10–50% acetonitrile/water).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended to enhance reproducibility and safety during exothermic steps (e.g., bromination). Catalytic systems can be immobilized on silica supports to reduce Pd leaching.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Controlled addition of NBS at low temperatures minimizes di-substitution.
  • Thiadiazole Stability : Avoid prolonged exposure to moisture; store intermediates under nitrogen.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The thiadiazole and chromeno-pyrrole moieties may play a crucial role in its activity by facilitating binding to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique structural features and potential biological activities. The compound consists of a bromine atom, a thiadiazole ring, and a chromeno-pyrrole core, contributing to its diverse reactivity and biological interactions. This article explores the biological activity of this compound based on existing research findings.

Structural Characteristics

The molecular formula of the compound is C23H23BrN3O3SC_{23}H_{23}BrN_{3}O_{3}S, with a molecular weight of approximately 496.4 g/mol. Its structure allows for various chemical modifications that may enhance its biological activity or tailor its properties for specific applications.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

CompoundMIC (μM)Target Organism
7-Bromo Derivative0.21Pseudomonas aeruginosa
7-Bromo Derivative0.21Escherichia coli

Cytotoxicity and Anticancer Potential

The compound's potential anticancer activity has been investigated through various assays. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines. For instance, some compounds showed selective action against Gram-positive bacteria and fungi of the genus Candida, indicating their possible use in treating infections caused by resistant strains .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and inflammation pathways. Initial findings suggest that the compound may modulate these pathways, potentially leading to anti-inflammatory and anticancer effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. For example, it was noted that certain derivatives formed strong hydrogen bonds with key residues in the active site of DNA gyrase, which is crucial for bacterial DNA replication .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of similar compounds:

  • Antifungal Activity : A study reported that derivatives exhibited antifungal activity against various fungi species, with some showing greater inhibition zones compared to controls .
  • Antibacterial Activity : Another research highlighted that derivatives demonstrated selective antibacterial properties against both Gram-positive and Gram-negative microorganisms .

Q & A

Q. What synthetic methodologies are effective for constructing the chromeno[2,3-c]pyrrole-3,9-dione core in this compound?

The chromeno-pyrrole-dione scaffold can be synthesized via cyclocondensation reactions between substituted aryl amines and coumarin derivatives. For example, Vydzhak and Panchishin (2008) demonstrated the synthesis of analogous 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using aryl amines and α,β-unsaturated carbonyl precursors under acidic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving high yields. Statistical experimental design (e.g., factorial or response surface methods) can systematically reduce trial-and-error approaches .

Q. How can bromination be selectively introduced at the 7-position of the chromeno-pyrrole-dione framework?

Electrophilic bromination using bromine in acetic acid or DMF is a common method. The regioselectivity is influenced by electron-donating/withdrawing groups on the aromatic ring. For instance, bromine in acetic acid at controlled temperatures (0–5°C) minimizes over-bromination, as shown in analogous dihydroquinazolinone syntheses . Monitoring reaction progress via TLC or HPLC ensures precise termination to isolate the monobrominated product.

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • NMR (1H, 13C, and 2D-COSY) : Resolves complex coupling patterns in the thiadiazole and chromeno-pyrrole-dione moieties.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy.
  • X-ray crystallography : Provides definitive stereochemical assignments for crystalline derivatives .
  • HPLC with UV/Vis or MS detection : Quantifies purity and detects trace byproducts .

Advanced Research Questions

Q. How can computational reaction path searches (e.g., quantum chemical calculations) guide the design of novel derivatives?

Quantum mechanical methods (DFT, TD-DFT) predict reaction energetics, transition states, and regioselectivity. For example, the ICReDD framework integrates quantum calculations with experimental data to optimize reaction pathways. This approach reduces reliance on trial-and-error by identifying thermodynamically favorable intermediates and transition states . Applying this to the thiadiazole-substituted chromeno-pyrrole-dione could accelerate derivative synthesis.

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Discrepancies may arise from solvent effects, protein binding interactions, or redox activity of the bromine/thiadiazole groups. To address this:

  • Dose-response profiling : Validate activity across multiple concentrations.
  • Control experiments : Include redox-sensitive controls (e.g., glutathione) to rule out nonspecific effects.
  • Molecular docking : Compare binding poses in different protein conformers to explain variability .

Q. How can membrane separation technologies improve purification of this hydrophobic compound?

Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) selectively retain high-molecular-weight byproducts while allowing the target compound (MW ~500–600 g/mol) to pass. Solvent-resistant membranes (e.g., polyimide-based) are essential for organic solvent systems . Process simulations (Aspen Plus) model solvent-membrane interactions to optimize flux and selectivity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Systematically vary substituents on the thiadiazole or phenyl groups.
  • Taguchi or Box-Behnken designs : Efficiently screen multiple variables (e.g., substituent electronic effects, steric bulk) with minimal experiments .
  • Multivariate analysis (PCA, PLS) : Correlate structural descriptors (Hammett σ, logP) with bioactivity data .

Methodological Resources

  • Synthetic protocols : Refer to Vydzhak and Panchishin (2008, 2010) for foundational chromeno-pyrrole-dione chemistry .
  • Data analysis : Utilize factorial designs and response surface methodologies for reaction optimization .
  • Computational tools : ICReDD’s integrated computational-experimental workflows for reaction discovery .

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